5-Metoxi-1H-indazol

Descripción general

Descripción

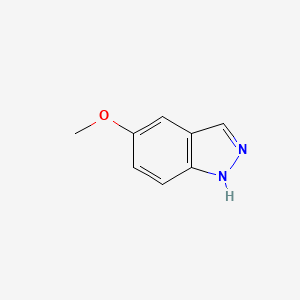

5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 5-position of the indazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

5-Methoxy-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown promise in developing neuroprotective agents and drugs aimed at treating conditions such as Parkinson's disease and Alzheimer's disease. For instance, compounds derived from 5-methoxy-1H-indazole have demonstrated neuroprotective effects by modulating oxidative stress pathways and inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases .

Case Study: Neuroprotective Properties

A study highlighted the synthesis of hydrazone derivatives from 5-methoxy-indole carboxylic acid, which exhibited significant neuroprotection against oxidative stress in SH-SY5Y cells. These compounds showed strong antioxidant activity and were effective in crossing the blood-brain barrier (BBB), making them potential candidates for treating neurodegenerative disorders .

Biochemical Research

Investigating Biological Effects:

In biochemical research, 5-methoxy-1H-indazole is utilized to explore its effects on cellular processes. Studies have indicated that indazole derivatives can influence various signaling pathways and cellular responses, contributing to our understanding of their biological roles .

Example: Cellular Mechanisms

Research has shown that indazole derivatives can affect macrophage migration inhibitory factor (MIF) expression under hypoxic conditions, which is relevant for cardiovascular diseases. This indicates the compound's potential therapeutic applications beyond neurological disorders .

Material Science

Novel Materials Development:

The compound is being investigated for its potential in creating advanced materials with unique electronic properties. Its application in sensor technology and other electronic devices is under exploration due to its favorable chemical characteristics .

Table 1: Applications in Material Science

| Application Area | Description |

|---|---|

| Sensors | Development of devices utilizing electronic properties |

| Advanced Materials | Creation of novel compounds with unique functionalities |

Organic Synthesis

Building Block for Complex Molecules:

5-Methoxy-1H-indazole acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. This capability is essential for various industrial applications, including the production of fine chemicals and pharmaceuticals .

Case Study: Synthesis Efficiency

A comparative study demonstrated that using 5-methoxy-1H-indazole as a precursor significantly improved the yield and efficiency of synthesizing complex indole derivatives, showcasing its utility in organic chemistry .

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, 5-methoxy-1H-indazole is employed to detect and quantify indazole derivatives across different samples. This application aids quality control processes in pharmaceutical manufacturing and ensures compliance with safety standards .

Mecanismo De Acción

Target of Action

5-Methoxy-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Some indazole derivatives have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . Additionally, certain indazole compounds have demonstrated anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of 5-Methoxy-1H-indazole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, changes in the gut microbiota could potentially affect the action of 5-Methoxy-1H-indazole.

Análisis Bioquímico

Biochemical Properties

5-Methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that 5-Methoxy-1H-indazole may have anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways.

Cellular Effects

The effects of 5-Methoxy-1H-indazole on various cell types and cellular processes are profound. It has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells, with GI50 values in the micromolar range . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants .

Molecular Mechanism

At the molecular level, 5-Methoxy-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its inhibition of 5-lipoxygenase, which prevents the formation of pro-inflammatory mediators . Additionally, it may interact with other molecular targets, such as protein kinases and transcription factors, to exert its biological effects.

Dosage Effects in Animal Models

In animal models, the effects of 5-Methoxy-1H-indazole vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, it has been shown to alleviate symptoms in animal models of various human diseases by inhibiting specific molecular targets . The threshold effects and potential toxicity at high doses need to be carefully evaluated.

Metabolic Pathways

5-Methoxy-1H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s interaction with enzymes such as 5-lipoxygenase highlights its role in modulating metabolic pathways related to inflammation and other biological processes .

Transport and Distribution

The transport and distribution of 5-Methoxy-1H-indazole within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these interactions can provide insights into the compound’s therapeutic potential and its effects on different tissues .

Subcellular Localization

The subcellular localization of 5-Methoxy-1H-indazole can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group .

Industrial Production Methods: Industrial production of 5-Methoxy-1H-indazole often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Comparación Con Compuestos Similares

1H-Indazole: Lacks the methoxy group at the 5-position, which can affect its chemical properties and biological activities.

2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

3H-Indazole: Less common tautomer with distinct chemical behavior.

Uniqueness: 5-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and biological activity. This modification can lead to improved pharmacokinetic properties and therapeutic potential compared to other indazole derivatives .

Actividad Biológica

5-Methoxy-1H-indazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

5-Methoxy-1H-indazole has the molecular formula and is characterized by a methoxy group at the 5-position of the indazole ring. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 5-methoxy-1H-indazole. A study published in the International Journal of Molecular Sciences reported that certain indazole derivatives exhibited significant inhibitory effects on cancer cell lines such as K562, with IC50 values indicating effective concentration levels for inducing apoptosis and altering cell cycle progression .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methoxy-1H-indazole | K562 | Not specified | Induces apoptosis via Bcl-2 and Bax modulation |

| Compound 6o | K562 | 5.15 | Inhibits Bcl-2, activates Bax |

| Compound 5k | Hep-G2 | 3.32 | High toxicity to normal cells |

The antitumor effects of 5-methoxy-1H-indazole are primarily mediated through its influence on apoptosis-related proteins. Specifically, it has been shown to decrease Bcl-2 levels (an anti-apoptotic protein) while increasing Bax levels (a pro-apoptotic protein), leading to enhanced apoptosis in cancer cells . Additionally, it affects cell cycle distribution by increasing the G0/G1 phase population and decreasing S phase cells, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

Beyond its anticancer properties, 5-methoxy-1H-indazole also exhibits antibacterial activity. A study demonstrated that various indazole derivatives showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods .

Table 2: Antibacterial Activity of Indazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5-Methoxy-1H-indazole | E. coli | 15 mm | 200 µg/mL |

| Compound 5A | S. aureus | 20 mm | 150 µg/mL |

| Compound 5B | Bacillus subtilis | 18 mm | 175 µg/mL |

Neurological Implications

Research also indicates that indazole derivatives may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric disorders. A comparative study found that the indazole analogs exhibited varying degrees of agonistic activity at serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Case Studies

- Anticancer Study : A case study involving K562 cells treated with varying concentrations of 5-methoxy-1H-indazole showed a dose-dependent increase in apoptosis rates, confirming its role as an effective antitumor agent.

- Antibacterial Evaluation : Another evaluation demonstrated that increasing concentrations of indazole derivatives led to larger zones of inhibition against pathogenic bacteria, reinforcing their potential as antibacterial agents.

Propiedades

IUPAC Name |

5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWWDKIVVTXLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537722 | |

| Record name | 5-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-96-9 | |

| Record name | 5-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.